![molecular formula C22H20N2 B14181621 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole CAS No. 872682-04-7](/img/structure/B14181621.png)
3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds that have been widely studied for their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction environments.
Analyse Des Réactions Chimiques
3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where halogens or other substituents are introduced using reagents like halogens or sulfonyl chlorides.
Applications De Recherche Scientifique
3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
3-(4-Methylphenyl)-1-[(3-methylphenyl)methyl]-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound with a simpler structure.
3-(4-Chlorophenyl)-1H-indazole: A similar compound with a chlorine substituent, which may exhibit different biological activities.
3-(4-Methoxyphenyl)-1H-indazole: Another derivative with a methoxy group, potentially altering its chemical and biological properties.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, stability, and biological activity.
Propriétés
Numéro CAS |
872682-04-7 |
|---|---|
Formule moléculaire |
C22H20N2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
3-(4-methylphenyl)-1-[(3-methylphenyl)methyl]indazole |
InChI |
InChI=1S/C22H20N2/c1-16-10-12-19(13-11-16)22-20-8-3-4-9-21(20)24(23-22)15-18-7-5-6-17(2)14-18/h3-14H,15H2,1-2H3 |
Clé InChI |
GXXPQGPVGAOOTB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)CC4=CC=CC(=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


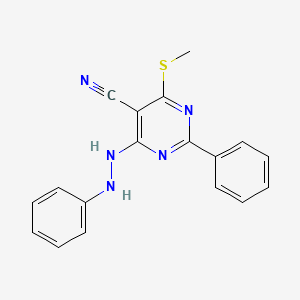
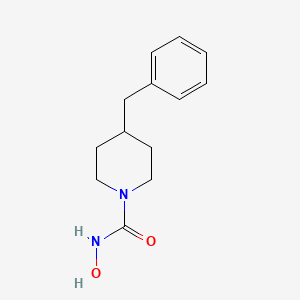
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)
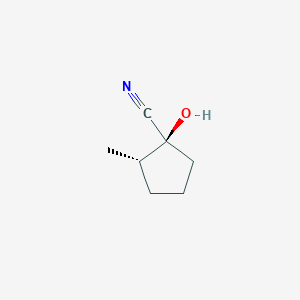
![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
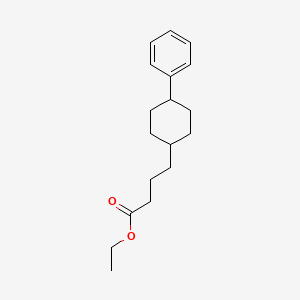
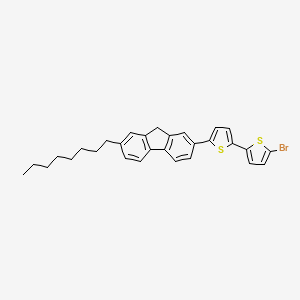
![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
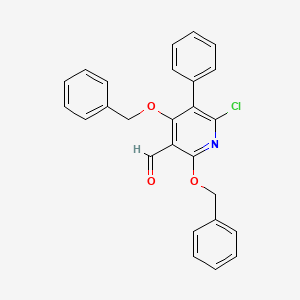
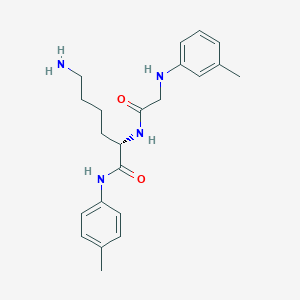
![Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B14181589.png)
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
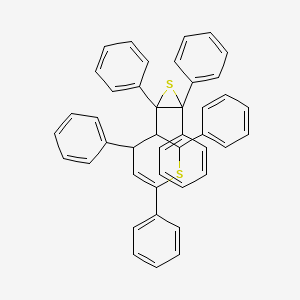
![Methyl 3-[2-(trifluoromethyl)phenyl]prop-2-ynoate](/img/structure/B14181617.png)
